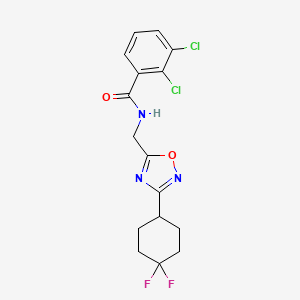

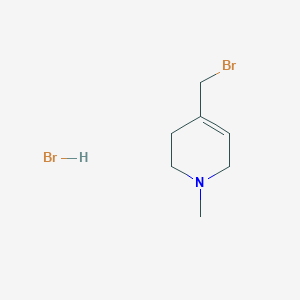

![molecular formula C17H14N2O3 B2843811 N-([1,1'-biphenyl]-2-yl)-3-methoxyisoxazole-5-carboxamide CAS No. 1428358-37-5](/img/structure/B2843811.png)

N-([1,1'-biphenyl]-2-yl)-3-methoxyisoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the biphenyl group, the creation of the isoxazole ring, and the addition of the carboxamide group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The biphenyl group could potentially exhibit rotation around the single bond connecting the two rings, leading to various conformations. The isoxazole ring and the carboxamide group would likely have planar structures due to the presence of double bonds .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The isoxazole ring is known to participate in various chemical reactions. The carboxamide group could potentially undergo hydrolysis, and the biphenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Synthesis and Characterization

Research has led to the synthesis and characterization of various compounds, including N-([1,1'-biphenyl]-2-yl)-3-methoxyisoxazole-5-carboxamide derivatives. These efforts aim to explore their structural properties and potential biological activities. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives, focusing on their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). This research underscores the importance of structural analysis and biological evaluation in the development of potential therapeutic agents.

Biological Activities

Several studies have evaluated the biological activities of these compounds, including their potential as antitumor agents, enzyme inhibitors, and catalysts in organic synthesis. For example, the synthesis and in vivo diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives were explored by Yar and Ansari (2009), identifying promising candidates for further investigation (Yar & Ansari, 2009).

Enzyme Inhibition

Isoxazol derivatives, including compounds structurally related to N-([1,1'-biphenyl]-2-yl)-3-methoxyisoxazole-5-carboxamide, have been studied for their inhibitory effects on enzymes such as dihydroorotate dehydrogenase, crucial for pyrimidine de novo synthesis. This enzyme is essential for immune cell functions, making these compounds potential candidates for immunosuppressive agents (Knecht & Löffler, 1998).

Catalysis in Organic Synthesis

The application of these compounds extends to catalysis in organic synthesis. Bumagin et al. (2019) highlighted the use of N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide as a ligand for obtaining bimetallic boron-containing heterogeneous catalysts. These catalysts exhibited high activity in the Suzuki reaction in aqueous media, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings (Bumagin, Petkevich, Kletskov, Alekseyev, & Potkin, 2019).

Safety and Hazards

Mechanism of Action

Target of Action

The compound N-([1,1’-biphenyl]-2-yl)-3-methoxyisoxazole-5-carboxamide, also known as N-{[1,1’-BIPHENYL]-2-YL}-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE, is a small molecule that has been reported to target the PD-1/PD-L1 pathway . The PD-1/PD-L1 pathway is a crucial immune checkpoint in the body, playing a significant role in regulating the immune system’s response to various cells, including cancer cells .

Mode of Action

This compound acts as an antagonist to the PD-1/PD-L1 interaction . It binds to PD-L1, preventing it from interacting with PD-1, a protein found on the surface of T-cells . This blockade can prevent the downregulation of the immune response, potentially enhancing the body’s ability to detect and destroy cancer cells .

Biochemical Pathways

The compound’s action primarily affects the PD-1/PD-L1 pathway, a critical component of the immune system . By blocking this pathway, the compound can potentially disrupt the ability of cancer cells to evade the immune system. This disruption can lead to enhanced immune responses against these cells, potentially leading to their destruction .

Result of Action

By blocking the PD-1/PD-L1 interaction, this compound can potentially enhance the immune system’s ability to detect and destroy cancer cells . This could lead to a reduction in tumor size and potentially contribute to the elimination of the cancer .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to PD-L1 could potentially affect the compound’s ability to block the PD-1/PD-L1 interaction . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity .

properties

IUPAC Name |

3-methoxy-N-(2-phenylphenyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-21-16-11-15(22-19-16)17(20)18-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-11H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVUAXKUMSBZEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([1,1'-biphenyl]-2-yl)-3-methoxyisoxazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 3-[(morpholin-3-yl)methyl]-2,3-dihydro-1H-indole-1-carboxylate](/img/structure/B2843735.png)

![3-(4-chlorophenyl)-9-(4-(2-hydroxyethyl)phenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2843738.png)

![9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B2843741.png)

![4-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)benzonitrile](/img/structure/B2843743.png)

![N-(4-chlorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2843744.png)

![3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2843747.png)

![N-(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)-2-chloroacetamide](/img/structure/B2843748.png)

![Ethyl 2-(benzofuran-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2843749.png)